N-(5-chloro-2-methoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group, a piperidinyl-substituted pyrimidine, and a thioacetamide linkage. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation of a suitable phenyl precursor.
Synthesis of the 4-(piperidin-1-yl)pyrimidine intermediate:
Thioacetamide linkage formation: The final step involves coupling the two intermediates via a thioacetamide bond, typically using a thiol reagent and appropriate coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up reaction volumes: while maintaining reaction conditions.
Utilizing continuous flow reactors: to improve reaction efficiency and control.
Implementing purification techniques: such as recrystallization, chromatography, or distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could inhibit specific enzymes by binding to their active sites or alter receptor function by mimicking or blocking natural ligands.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide analogs: Compounds with similar core structures but different substituents.
Other thioacetamide derivatives: Compounds with different aromatic or heterocyclic groups attached to the thioacetamide moiety.
Uniqueness
This compound stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs and other thioacetamide derivatives.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. Its structure features a chlorinated methoxyphenyl group, a piperidinyl-substituted pyrimidine, and a thioacetamide linkage, suggesting various interactions within biological systems. This article delves into its biological activities, including anticancer effects, antibacterial properties, and mechanisms of action.
The compound's IUPAC name is N-(5-chloro-2-methoxyphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide. Its molecular formula is C18H21ClN4O2S, and it has a molecular weight of approximately 388.90 g/mol. The synthesis typically involves multiple steps starting from commercially available precursors, including chlorination and methoxylation processes to form the phenyl intermediate, followed by coupling with the piperidine derivative through thioacetamide linkage .
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound in cancer treatment. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
N-(5-chloro...) | MCF-7/HepG2 | TBD | TBD |
These compounds often induce cell cycle arrest and apoptosis, evidenced by increased levels of pro-apoptotic proteins like Bax and caspase activation .
Antibacterial Activity
The compound also exhibits potential antibacterial properties. Research indicates that piperidine derivatives can inhibit bacterial growth effectively. The presence of electron-withdrawing or electron-donating groups on the piperidine ring significantly influences antibacterial activity.
Table 2: Antibacterial Activity of Piperidine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 8 µg/mL |
Compound B | S. aureus | 12 µg/mL |
The structure-function relationship suggests that modifications in the piperidine moiety can enhance activity against specific strains .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : It could interact with receptors to modulate signaling pathways that lead to apoptosis or inhibition of bacterial growth.
- Cell Cycle Interference : Similar compounds have been shown to cause cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies.
Case Studies
A notable study evaluated the anticancer effects of several piperidine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells, demonstrating their potential as therapeutic agents .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-25-15-6-5-13(19)11-14(15)21-17(24)12-26-18-20-8-7-16(22-18)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRCQHUJLVEKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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